2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe molecular formula of this compound is C8H9N3O, and it is often available as a dihydrochloride salt for research purposes .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions highlight the versatile nature of this compound in biochemical systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype. The impact of this compound on cellular metabolism includes changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression. These molecular interactions underscore the complex and multifaceted nature of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental. These findings highlight the importance of careful dosage optimization in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. The interaction of this compound with enzymes such as cytochrome P450 can influence its metabolic fate and the levels of its metabolites. Additionally, this compound can affect metabolic flux, altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, including active transport and facilitated diffusion. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of this compound is determined by its chemical properties and the presence of specific targeting sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminomethylpyridine with formamide under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-6-5-11-3-1-2-7(12)8(11)10-6/h1-3,5,12H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYZRWRVMZKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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